

Aldox-D6: A Technical Guide to its Certificate of Analysis and Purity Assessment

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of **Aldox-D6**. **Aldox-D6**, chemically known as N-[3-(Dimethylamino)propyl]tetradecanamide-d6, is the deuterated analogue of Aldox (Myristamidopropyl Dimethylamine), a cationic surfactant with established antimicrobial properties. The incorporation of deuterium atoms makes **Aldox-D6** a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the non-deuterated compound in various biological matrices. This guide will detail the key analytical data, experimental methodologies, and the underlying mechanism of action relevant to its application in research and development.

Certificate of Analysis: Data Summary

A Certificate of Analysis for **Aldox-D6** provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data expected for a high-quality batch of **Aldox-D6**.

Table 1: Physical and Chemical Properties



Parameter	Specification	
Chemical Name	N-[3-(Dimethylamino)propyl]tetradecanamide-d6	
Synonyms	Dimethylaminopropyl Myristamide-d6, Lexamine M 13-d6	
Molecular Formula	C19H34D6N2O	
Molecular Weight	318.57 g/mol	
CAS Number	147664-83-3	
Appearance	White to off-white solid	
Storage	Store at -20°C, protected from light	

Table 2: Analytical Data

Test	Method	Acceptance Criteria	Typical Value
Chemical Purity	HPLC	≥ 95%	96%[1]
Identity (Structure Confirmation)	¹H NMR, LC-MS	Conforms to structure	Conforms
Isotopic Purity (d ₆)	Mass Spectrometry	≥ 98%	98%[1]

Experimental Protocols

The analytical data presented in the Certificate of Analysis are derived from rigorous experimental protocols. The following sections detail the methodologies for the key analytical techniques used to assess the purity and identity of **Aldox-D6**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

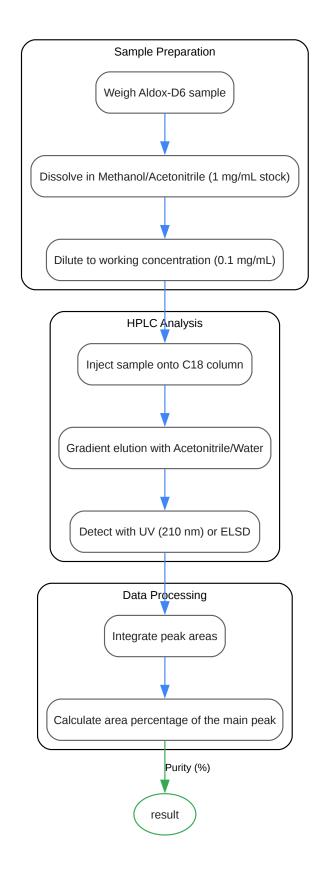
HPLC is employed to determine the chemical purity of **Aldox-D6** by separating it from any non-deuterated or other impurities.



- Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier such as formic acid or phosphoric acid for Mass Spectrometry compatibility.[2]
- Flow Rate: 1.0 mL/min.
- · Detection: UV at 210 nm or ELSD.
- Sample Preparation: A stock solution of **Aldox-D6** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of around 0.1 mg/mL with the mobile phase.
- Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to **Aldox-D6**. The chemical purity is calculated as the ratio of the main peak area to the total area of all peaks.

Workflow for HPLC Purity Assessment





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Caption: Workflow for determining the chemical purity of Aldox-D6 using HPLC.



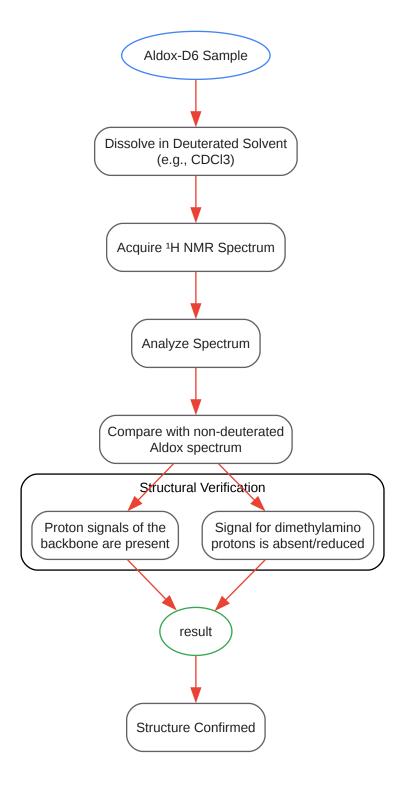
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of **Aldox-D6** and to provide an indication of successful deuteration.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Preparation: Approximately 5-10 mg of Aldox-D6 is dissolved in 0.5-0.7 mL of the deuterated solvent.
- Data Acquisition: A standard proton NMR spectrum is acquired.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals
 are compared to the expected spectrum for the non-deuterated Aldox. The absence or
 significant reduction of the signal corresponding to the dimethylamino protons confirms the
 successful incorporation of deuterium.

Logical Flow for NMR-based Structural Verification





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Caption: Logical workflow for the structural confirmation of **Aldox-D6** by ¹H NMR.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Foundational & Exploratory



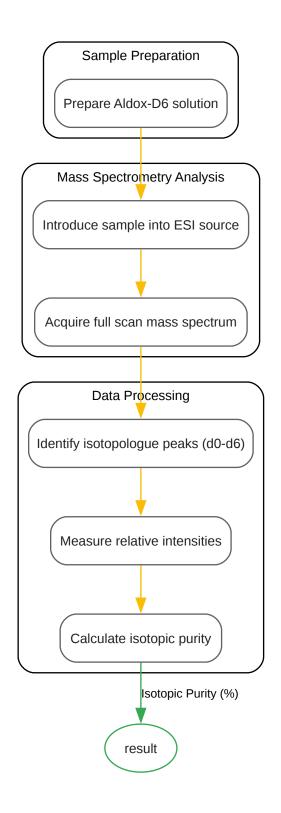


Mass spectrometry is a critical technique for confirming the molecular weight of **Aldox-D6** and, more importantly, for determining its isotopic purity.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
- Sample Introduction: The sample can be introduced via direct infusion or through an LC system as described in the HPLC protocol.
- Ionization Mode: Positive ion mode is typically used to generate the [M+H]+ ion.
- Data Acquisition: Data is acquired in full scan mode over a mass range that includes the molecular ions of both the deuterated and non-deuterated forms of the compound.
- Data Analysis:
 - Identity Confirmation: The mass of the most abundant isotopic peak is compared to the theoretical mass of the [M+H]+ ion of **Aldox-D6**.
 - Isotopic Purity Calculation: The relative intensities of the ion signals corresponding to the d0 to d6 isotopologues are measured. The isotopic purity is calculated as the percentage of the d6 peak intensity relative to the sum of the intensities of all isotopologues.

Workflow for Isotopic Purity Assessment by Mass Spectrometry





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Caption: Workflow for determining the isotopic purity of Aldox-D6 by mass spectrometry.

Antimicrobial Mechanism of Action





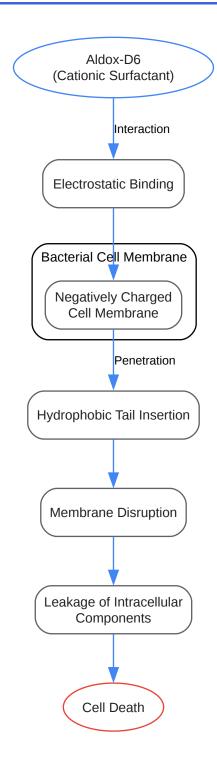


The non-deuterated form of **Aldox-D6**, N-[3-(Dimethylamino)propyl]tetradecanamide, is a cationic surfactant with broad-spectrum antimicrobial activity.[3][4] The antimicrobial mechanism is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes.

The positively charged head group of the surfactant molecule interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[3][4][5] This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and proteins), and ultimately, cell death.[3][5]

Signaling Pathway of Antimicrobial Action





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Caption: Mechanism of antimicrobial action of Aldox-D6 as a cationic surfactant.

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